molecular formula C15H14N4O2 B5833246 3-(2-ethoxy-6-methyl-3-pyridyl)-5-(4-pyridyl)-1,2,4-oxadiazole

3-(2-ethoxy-6-methyl-3-pyridyl)-5-(4-pyridyl)-1,2,4-oxadiazole

Cat. No.: B5833246
M. Wt: 282.30 g/mol
InChI Key: NVPAOMCVWRHFDJ-UHFFFAOYSA-N
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Description

“3-(2-ethoxy-6-methyl-3-pyridyl)-5-(4-pyridyl)-1,2,4-oxadiazole” is a heterocyclic compound that contains both pyridine and oxadiazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-ethoxy-6-methyl-3-pyridyl)-5-(4-pyridyl)-1,2,4-oxadiazole” typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with nitriles under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine rings.

    Reduction: Reduction reactions can occur, potentially affecting the oxadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings.

Scientific Research Applications

Chemistry

In chemistry, “3-(2-ethoxy-6-methyl-3-pyridyl)-5-(4-pyridyl)-1,2,4-oxadiazole” can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with oxadiazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, such compounds may be explored for their potential as therapeutic agents, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for “3-(2-ethoxy-6-methyl-3-pyridyl)-5-(4-pyridyl)-1,2,4-oxadiazole” would depend on its specific biological target. Generally, compounds with pyridine and oxadiazole rings may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would require further research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-ethoxy-6-methyl-3-pyridyl)-5-(4-pyridyl)-1,2,4-thiadiazole
  • 3-(2-ethoxy-6-methyl-3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole

Uniqueness

“3-(2-ethoxy-6-methyl-3-pyridyl)-5-(4-pyridyl)-1,2,4-oxadiazole” is unique due to the presence of both pyridine and oxadiazole rings, which can confer distinct chemical and biological properties compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

3-(2-ethoxy-6-methylpyridin-3-yl)-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-3-20-15-12(5-4-10(2)17-15)13-18-14(21-19-13)11-6-8-16-9-7-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPAOMCVWRHFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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